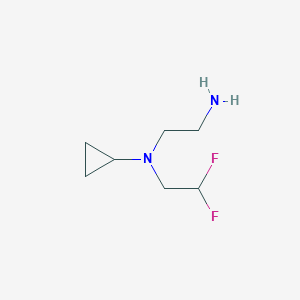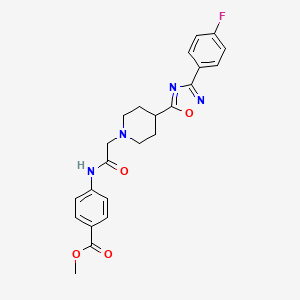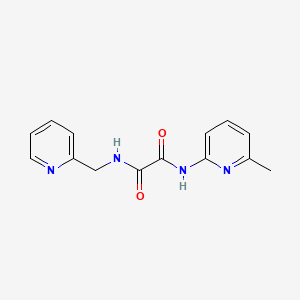
N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. The compound is a cyclopropanamine derivative, which means it contains a cyclopropane ring in its structure.
Scientific Research Applications
N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine has been found to have potential applications in various fields of research. In the field of medicinal chemistry, it has been studied for its potential use as an antipsychotic agent due to its ability to modulate dopamine receptors. It has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
In the field of neuroscience, N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine has been studied for its ability to modulate the activity of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. It has also been studied for its potential use in the treatment of addiction and substance abuse.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine involves its ability to modulate the activity of various neurotransmitter receptors and transporters in the brain. It has been found to modulate dopamine receptors, serotonin transporters, and other neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine has been found to have various biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which can lead to improvements in mood and cognition. It has also been found to have anxiolytic and antipsychotic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine is its ability to modulate multiple neurotransmitter systems in the brain, which makes it a potentially useful tool for studying the mechanisms underlying various neuropsychiatric disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which can limit its use in certain experimental paradigms.
Future Directions
There are numerous future directions for research involving N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine. One potential direction is to further investigate its potential as an antipsychotic and antidepressant agent. Another direction is to investigate its potential use in the treatment of addiction and substance abuse. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-(2-aminoethyl)-N-(2,2-difluoroethyl)cyclopropanamine involves a multi-step process. The first step involves the synthesis of 2,2-difluoroethylamine, which is then reacted with cyclopropanecarboxylic acid to form the corresponding amide. The amide is then reduced using a reducing agent such as lithium aluminum hydride to form the desired product.
properties
IUPAC Name |
N'-cyclopropyl-N'-(2,2-difluoroethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)5-11(4-3-10)6-1-2-6/h6-7H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNRYNCZCZGYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)
![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)
![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)

![1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2997807.png)

![N-[[3-(3-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2997815.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2997818.png)
![[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid](/img/structure/B2997819.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-ethoxynicotinate](/img/structure/B2997820.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-ylidene)amino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2997821.png)